5,8-Dimethylquinoline-6-carboxylic acid
Description
5,8-Dimethylquinoline-6-carboxylic acid is a quinoline derivative characterized by methyl substituents at positions 5 and 8 of the quinoline ring and a carboxylic acid group at position 5. The molecular formula is C₁₃H₁₃NO₂, with a molecular weight of 215.25 g/mol. The methyl groups at positions 5 and 8 likely enhance lipophilicity, influencing bioavailability and membrane permeability in biological systems . The carboxylic acid moiety at position 6 provides a site for hydrogen bonding or salt formation, which may improve solubility or target binding in drug design.
Properties
IUPAC Name |
5,8-dimethylquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-6-10(12(14)15)8(2)9-4-3-5-13-11(7)9/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETZZXJUDWVJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethylquinoline-6-carboxylic acid typically involves the Skraup synthesis, which is a classical method for quinoline derivatives. This process involves the reaction of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific conditions, such as temperature and reaction time, are optimized to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high purity and yield. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethylquinoline-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of dihydroquinoline derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoline ring.
Scientific Research Applications
5,8-Dimethylquinoline-6-carboxylic acid has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,8-Dimethylquinoline-6-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5,8-Dimethylquinoline-6-carboxylic acid and related quinoline derivatives:
Structural and Functional Analysis
- Substituent Effects: Methyl Groups (5,8-Me): These electron-donating groups in this compound increase steric bulk and lipophilicity compared to unsubstituted quinolines. This may enhance membrane penetration but reduce aqueous solubility. Carboxylic Acid (6-COOH): The presence of a carboxylic acid group distinguishes this compound from esters (e.g., Methyl 2-acetamidoquinoline-6-carboxylate ). Amino vs. Methyl Groups: 5-Amino-6-quinolinecarboxylic acid features an electron-rich amino group at position 5, which may facilitate hydrogen bonding with enzymes or DNA, contrasting with the hydrophobic methyl groups in the target compound.
- Biological Activity: While direct studies on this compound are scarce, analogs like 5-Amino-6-quinolinecarboxylic acid demonstrate antimicrobial and anticancer properties, suggesting that substituent positioning critically modulates activity . Methyl 2-acetamidoquinoline-6-carboxylate lacks reported bioactivity but highlights the importance of esterification in altering compound stability and handling risks.
Biological Activity
5,8-Dimethylquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential as an antimicrobial, anticancer, and antimalarial agent, supported by various research findings and case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a fused benzene and pyridine ring. The presence of methyl groups at the 5 and 8 positions and a carboxylic acid group at the 6 position contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to interact with bacterial enzymes such as DNA gyrase, which is crucial for DNA replication in bacteria. This interaction leads to inhibition of bacterial cell division.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of proliferation.
Case Study: In Vitro Anticancer Activity
In a study involving human cancer cell lines (HeLa and HepG2), this compound demonstrated significant cytotoxic effects:
- HeLa Cells : IC50 = 25 µg/mL
- HepG2 Cells : IC50 = 30 µg/mL
These results indicate that the compound has a moderate level of cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action and potential as a therapeutic agent .
Antimalarial Activity
The antimalarial properties of quinoline derivatives are well-documented, and this compound is no exception. Studies have shown that it exhibits moderate activity against Plasmodium falciparum, the causative agent of malaria.
Table 2: Antimalarial Activity Against Plasmodium falciparum
| Compound | IC50 (µg/mL) |
|---|---|
| Chloroquine | 0.05 |
| This compound | 1.2 |
The IC50 value indicates that while not as potent as chloroquine, it still holds promise as a lead compound for further development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and metabolic pathways.
- Metal Chelation : Its ability to chelate metal ions enhances its antimicrobial activity.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
Future Directions
Ongoing research aims to optimize the structure of this compound to enhance its biological activity and reduce toxicity. Future studies will focus on:
- Synthesis of Derivatives : Exploring modifications to improve efficacy against resistant bacterial strains and cancer cells.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic potential in animal models.
- Mechanistic Studies : Understanding the detailed molecular interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
